molecular formula C7H7ClN2O2 B3102674 2-Chloro-3,6-dimethyl-5-nitropyridine CAS No. 1421922-52-2

2-Chloro-3,6-dimethyl-5-nitropyridine

Cat. No.: B3102674
CAS No.: 1421922-52-2
M. Wt: 186.59 g/mol
InChI Key: SJLFFVVNWFIDOK-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dimethyl-5-nitropyridine (CAS 1421922-52-2) is a substituted nitropyridine building block of interest in medicinal and organic chemistry. With the molecular formula C7H7ClN2O2 and a molecular weight of 186.59 g/mol, it features both a chloro and a nitro group on its pyridine ring, making it a versatile synthetic intermediate for nucleophilic substitution and functional group transformation reactions . Nitropyridine scaffolds are recognized as privileged structures in drug design and are actively studied for their potential in synthesizing a wide range of bioactive molecules . Research indicates that nitropyridine derivatives serve as convenient precursors for developing compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties . Specifically, analogous chloronitropyridines have been utilized as key intermediates in the synthesis of potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), highlighting the value of this chemical class in early-stage drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,6-dimethyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)5(2)9-7(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLFFVVNWFIDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro 3,6 Dimethyl 5 Nitropyridine

General Approaches to Halogenated Nitropyridines and Methylated Derivatives

The construction of a polysubstituted pyridine (B92270) ring like that in 2-chloro-3,6-dimethyl-5-nitropyridine involves a series of carefully orchestrated reactions. Key among these are nitration, halogenation, and alkylation, with regioselectivity being a paramount consideration at each stage.

Strategic Nitration of Pyridine Precursors and Regioselectivity

The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes this reaction challenging and often requires harsh conditions. The regiochemical outcome of the nitration is heavily influenced by the electronic properties of the substituents already present on the ring.

For precursors such as lutidines (dimethylpyridines), the directing effects of the methyl groups play a crucial role. Methyl groups are activating and ortho-, para-directing. In the case of a precursor like 2,5-dimethylpyridine, the positions available for nitration are C3, C4, and C6. The steric hindrance from the adjacent methyl groups and the electronic activation will guide the incoming nitro group. For instance, nitration of some pyridine derivatives can be achieved using a mixture of fuming nitric acid and sulfuric acid. The precise conditions, including temperature and reaction time, are critical for controlling the selectivity and minimizing the formation of undesired isomers.

Targeted Halogenation of Nitropyridine Intermediates

Once the nitro group is in place, the subsequent halogenation step must be directed to the desired position. The presence of a deactivating nitro group and activating methyl groups will again dictate the position of halogen attack. For the synthesis of this compound, a chlorine atom needs to be introduced at the C2 position.

A common strategy for introducing a halogen at the 2-position of a pyridine ring is through the N-oxide derivative. The pyridine N-oxide can be halogenated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This approach is often highly regioselective for the 2- and 6-positions. Therefore, a plausible route would involve the formation of the N-oxide of a 3,6-dimethyl-5-nitropyridine intermediate, followed by treatment with a chlorinating agent.

Another method involves the conversion of a pyridin-2-one (or 2-hydroxypyridine) to the corresponding 2-chloropyridine (B119429). This transformation can be effectively carried out using reagents such as phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride.

Introduction of Alkyl Groups (Methylation) at Specific Pyridine Positions

While the target molecule contains pre-existing methyl groups, it is relevant to briefly touch upon the methods for their introduction. The regioselective methylation of a pyridine ring can be challenging. nih.gov Methods can involve the modification of an existing functional group into a methyl group or the direct addition of a methyl moiety. nih.gov Direct methylation can be achieved through various methods, including reactions with methyl lithium or Grignard reagents on activated pyridines, or through radical methylation protocols. nih.gov For the synthesis of this compound, it is more practical to start with a commercially available dimethylpyridine precursor, such as 2,5-lutidine.

Multi-Step Synthesis Pathways for this compound

Based on the general principles outlined above, a logical multi-step synthesis for this compound can be proposed. A likely pathway commences with a readily available dimethylpyridine precursor.

A plausible synthetic route starts from 3,6-dimethylpyridin-2-ol. This precursor can undergo regioselective nitration to introduce the nitro group at the 5-position, yielding 3,6-dimethyl-5-nitropyridin-2-ol. The final step would then be the conversion of the hydroxyl group at the 2-position to a chloro group.

Table 1: Plausible Multi-Step Synthesis Pathway

StepStarting MaterialReagents and ConditionsIntermediate/Product
13,6-Dimethylpyridin-2-olNitrating agent (e.g., HNO₃/H₂SO₄)3,6-Dimethyl-5-nitropyridin-2-ol
23,6-Dimethyl-5-nitropyridin-2-olChlorinating agent (e.g., POCl₃)This compound

Sequential Functional Group Introduction and Regiocontrol Principles

The order of functional group introduction is critical for achieving the desired substitution pattern. In the proposed pathway, nitration precedes chlorination. This sequence is strategic because the hydroxyl group at the 2-position in the starting material is a strongly activating, ortho-, para-directing group. This would favor the introduction of the nitro group at the 5-position (para to the hydroxyl group).

Attempting to introduce the chloro group first might lead to a different regiochemical outcome during the subsequent nitration step. The chloro group is deactivating but ortho-, para-directing, which could lead to a mixture of nitrated products.

The conversion of the 2-hydroxypyridine (B17775) moiety to a 2-chloropyridine is a well-established transformation. Reagents like phosphorus oxychloride are effective for this purpose and are generally compatible with the presence of a nitro group on the pyridine ring.

Considerations for Protecting Groups in Complex Pyridine Synthesis

In the synthesis of complex, highly functionalized pyridines, the use of protecting groups can be essential to prevent unwanted side reactions. For instance, if a reactive functional group is present that could interfere with a planned transformation, it would need to be temporarily masked.

In the proposed synthesis of this compound starting from 3,6-dimethylpyridin-2-ol, the inherent reactivity of the pyridin-2-one tautomer might not necessitate a protecting group for the nitration step, as the directing effect of the hydroxyl/oxo group is key to the desired regioselectivity. However, in alternative synthetic strategies involving more sensitive functionalities, the temporary protection of a group could be a crucial step to ensure the successful construction of the target molecule. The choice of protecting group would depend on its stability under the reaction conditions of the subsequent steps and the ease of its removal once its purpose is served.

Emerging Synthetic Techniques and Green Chemistry Methodologies

The synthesis of functionalized nitropyridines is increasingly benefiting from emerging technologies that offer enhanced efficiency, safety, and sustainability compared to traditional methods. These modern approaches are pivotal in overcoming challenges associated with regioselectivity and hazardous reaction conditions inherent in nitration chemistry.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.goveurekaselect.com For the synthesis of nitropyridine derivatives, microwave-assisted protocols can enhance the rate of nitration while allowing for better control over reaction conditions. researchgate.net This technique can be particularly advantageous for the nitration of substituted pyridines, where conventional heating might require prolonged reaction times at high temperatures, potentially leading to side-product formation. davidpublisher.com The application of microwave heating can facilitate more efficient energy transfer directly to the reacting molecules, promoting faster and cleaner reactions. nih.govnih.gov

Flow Chemistry:

Continuous flow chemistry offers significant advantages for the synthesis of nitropyridines, particularly concerning safety and scalability. Nitration reactions are typically highly exothermic and involve the use of corrosive and hazardous reagents. ewadirect.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat exchange and precise temperature control, thereby mitigating the risks of thermal runaways. beilstein-journals.orgnih.gov This technology enables the safe handling of unstable intermediates and reagents by generating them in situ and immediately consuming them in the subsequent reaction step. vapourtec.com The synthesis of nitropyridines in continuous flow systems can lead to higher yields and selectivity compared to batch processes, as the reaction parameters can be finely tuned and optimized. ewadirect.comnih.gov

Green Chemistry Approaches:

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for nitropyridines. This includes the use of solvent-free reaction conditions, which can simplify purification processes and reduce waste generation. nih.gov One innovative approach avoids the direct nitration step altogether by constructing the nitropyridine ring from acyclic precursors. For instance, a method for preparing 2-chloro-5-nitropyridine (B43025) involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by cyclization, and subsequent chlorination. google.com This strategy bypasses the need for strong nitrating acids and reduces the generation of acidic wastewater. google.com

Catalysis also plays a key role in the development of greener synthetic methods. The use of solid acid catalysts or recyclable catalytic systems can replace corrosive and hazardous reagents traditionally used in nitration and chlorination reactions, leading to more sustainable processes.

The table below summarizes plausible reaction conditions for the synthesis of compounds analogous to this compound, highlighting the potential of these emerging techniques.

Analogous CompoundSynthetic StepReagents and ConditionsYieldReference
4-Chloro-2,6-dimethyl-3-nitropyridineChlorination2,6-dimethyl-3-nitro-4-pyridone, Phosphorus oxychloride, Reflux 1.5 h79% prepchem.com
2-Chloro-6-methyl-3-nitropyridineNitration2-chloro-6-methylpyridine, HNO₃/H₂SO₄, 0–5°CN/A
2-Chloro-5-nitropyridineChlorination2-hydroxy-5-nitropyridine (B147068), Phosphorus pentachloride, Phosphorus oxychloride, 100-105°C, 5 h95.3% chemicalbook.com
Substituted PyridinesMicrowave-assisted one-pot, four-component reactionAldehyde, ethyl cyanoacetate, acetophenone (B1666503) derivative, ammonium (B1175870) acetate, Ethanol (B145695), MW irradiation 2-7 min82-94% nih.gov

Industrial Synthesis Relevance and Scale-Up Considerations for Nitropyridines

The transition of a synthetic route for nitropyridines from the laboratory to an industrial scale presents several challenges, primarily centered around safety, cost-effectiveness, and process robustness. The inherent hazards of nitration reactions, coupled with the need for high purity and consistent yields, demand careful consideration of process parameters and equipment.

Challenges in Scaling Up Nitration Reactions:

Continuous Flow Synthesis as a Solution for Scale-Up:

Continuous flow chemistry is increasingly being adopted as a safer and more efficient alternative for the industrial production of nitropyridines. ewadirect.com The key advantages of flow reactors in this context include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. Superior heat transfer capabilities allow for the safe execution of highly exothermic reactions at temperatures that would be dangerous in batch reactors. beilstein-journals.orgnih.gov

Improved Process Control and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup leads to better reproducibility and higher selectivity. This often translates to higher yields of the desired product and reduced formation of impurities. beilstein-journals.org

Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time ("scaling out") or by using multiple reactors in parallel, rather than increasing the size of the reactor. This avoids the complex challenges associated with redesigning large-scale batch reactors. ewadirect.comresearchgate.net

A study on the di-nitration for the synthesis of the herbicide pendimethalin (B1679228) showcased a systematic approach for scaling up a continuous flow process to a production capacity of 50 kg/day using a pinched tube reactor. researchgate.net Similarly, the continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been demonstrated to be a safe and scalable method, achieving a throughput of 0.716 kg per day with an 83% yield.

The table below outlines key considerations and comparisons between batch and continuous flow processes for the industrial synthesis of nitropyridines.

ParameterBatch ProcessingContinuous Flow Processing
Heat TransferPoor (low surface area-to-volume ratio)Excellent (high surface area-to-volume ratio)
SafetyHigher risk of thermal runaway; large quantities of hazardous materialsInherently safer; small reactor volumes; better temperature control
Process ControlDifficult to control localized concentrations and temperaturesPrecise control over stoichiometry, residence time, and temperature
ScalabilityChallenging; requires reactor redesign and extensive safety reviewsMore straightforward; numbering-up or running for longer times
Yield & SelectivityOften lower due to side reactions and mass transfer limitationsGenerally higher due to optimized conditions and efficient mixing
Waste GenerationCan be significant due to excess reagents and quenching stepsOften reduced through optimized stoichiometry and in-line workup

Derivatization and Functional Group Transformations of 2 Chloro 3,6 Dimethyl 5 Nitropyridine

Amination Reactions and Synthesis of Amino-Substituted Pyridine (B92270) Derivatives

The chlorine atom at the C2 position of 2-chloro-3,6-dimethyl-5-nitropyridine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C5 position. This activation facilitates amination reactions, where the chlorine is displaced by a variety of amine nucleophiles to yield amino-substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

The reaction typically proceeds by heating the chloropyridine derivative with a primary or secondary amine in a suitable solvent. The regioselectivity of the substitution is generally high, with the incoming amine selectively displacing the chlorine at the C2 position. This is due to the combined activating effects of the ring nitrogen and the nitro group, which stabilize the Meisenheimer intermediate formed during the reaction. The presence of methyl groups at the C3 and C6 positions can influence the reaction rate due to steric hindrance, but the electronic activation by the nitro group is the dominant factor.

For instance, the ammonolysis of the related 2,6-dichloro-3-nitropyridine (B41883) with aqueous ammonia (B1221849) in methanol (B129727) proceeds at 35–40°C to yield 2-amino-6-chloro-3-nitropyridine (B151482) chemicalbook.comgoogle.com. This demonstrates the feasibility of introducing an amino group at the C2 position. Similarly, the synthesis of 2-amino-3-methyl-5-nitropyridine (B21948) from 2-amino-3-picoline via nitration highlights the stability of the aminopyridine scaffold under certain reaction conditions chemicalbook.com.

Table 1: Examples of Amination Reactions on Related Chloronitropyridines
Starting MaterialAmineProductReference
2,6-dichloro-3-nitropyridineAqueous Ammonia2-amino-6-chloro-3-nitropyridine chemicalbook.comgoogle.com
2-amino-3-picolineNitrating agent2-amino-3-methyl-5-nitropyridine chemicalbook.com

Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of extended conjugated systems from halo-aromatic precursors like this compound.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of this compound, this reaction would involve the coupling of the pyridyl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

This methodology is highly effective for the coupling of various aryl and heteroaryl halides, including chloropyridines. The general catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific examples for this compound are not extensively detailed in the provided search results, the Suzuki-Miyaura coupling of other substituted chloropyridines is well-established. For instance, the coupling of 2-chloropyridines with arylboronic acids is a common strategy for the synthesis of 2-arylpyridines nih.gov. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for the specific substrate. The electron-withdrawing nitro group on the pyridine ring can enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Chloropyridines
ComponentExamples
Chloropyridine This compound
Boronic Acid/Ester Phenylboronic acid, 4-methoxyphenylboronic acid
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf)
Base Na2CO3, K3PO4, Cs2CO3
Solvent Toluene, Dioxane, DMF/Water

Chemo- and Regioselective Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group, while preserving the chloro and methyl substituents, is a key transformation that opens up further synthetic possibilities. Several methods are available for the chemoselective reduction of aromatic nitro compounds.

One common method is the use of stannous chloride (SnCl2) in an acidic medium, such as ethanol (B145695) with acetic or hydrochloric acid reddit.comscispace.com. This reagent is known for its ability to selectively reduce nitro groups in the presence of other reducible functional groups like halogens and nitriles reddit.comscispace.com. The reaction is typically carried out at reflux temperature.

Another effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. However, care must be taken to control the reaction conditions to avoid dehalogenation (hydrodechlorination) of the C-Cl bond. The choice of solvent and reaction time can influence the selectivity of the reduction.

The reduction of the related 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol by a nitroreductase enzyme demonstrates the possibility of selective reduction to the hydroxylamine (B1172632) stage, which can be a useful intermediate nih.govnih.gov. For the complete reduction to the amine, chemical methods are generally employed.

Table 3: Reagents for Chemoselective Nitro Group Reduction
ReagentConditionsSelectivityReference
SnCl2·2H2OEthanol/Acetic Acid, RefluxHigh for nitro group over halogens and nitriles reddit.comscispace.com
Iron powderAcidic mediumHigh for nitro group scispace.com
Catalytic Hydrogenation (e.g., Pd/C)Controlled conditionsCan be selective, risk of dehalogenation psu.edu
Sodium Dithionite (Na2S2O4)Water/EthanolPowerful reducing agent for nitro groups reddit.com

Glycosylation Reactions and Synthesis of Pyridyl-Glycoconjugates

The synthesis of pyridyl-glycoconjugates from this compound can be achieved through glycosylation reactions, where a sugar moiety is attached to the pyridine ring. This can occur via either O-glycosylation or N-glycosylation, depending on the nature of the nucleophile on the sugar.

For O-glycosylation, a protected sugar with a free hydroxyl group can act as a nucleophile to displace the chlorine atom at the C2 position of the pyridine ring. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming an alkoxide that then attacks the electron-deficient C2 position. A study on the synthesis of O- and S-glycosyl derivatives of the structurally similar 2-chloro-3-cyano-5-nitropyridine demonstrated the feasibility of this approach researchgate.net. The use of a medium-strength base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO is often effective researchgate.net.

N-glycosylation involves the formation of a bond between the pyridine ring and a nitrogen atom of a sugar derivative, such as a glycosyl amine or an azido (B1232118) sugar that is subsequently reduced. Stereoselective N-glycosylation methods have been developed for the synthesis of various nucleoside analogues nih.govresearchgate.net.

The synthesis of these glycoconjugates is of interest due to their potential biological activities, as the incorporation of a sugar moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Other Nucleophilic Displacements of the Activated Chlorine Atom

Besides amination and glycosylation, the activated chlorine atom in this compound can be displaced by a variety of other nucleophiles. These reactions further expand the synthetic utility of this compound.

Alkoxylation: Reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, leads to the formation of 2-alkoxy-3,6-dimethyl-5-nitropyridines. These reactions are typically carried out by treating the chloropyridine with the corresponding alcohol in the presence of a strong base or with a pre-formed sodium alkoxide. The synthesis of 2-chloro-3-methoxy-5-nitropyridine (B1323517) from a related precursor demonstrates the viability of introducing alkoxy groups onto the pyridine ring .

Thiolation: Thiolates are excellent nucleophiles and readily displace the chlorine atom to form 2-thioether-substituted pyridines. For example, the reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates results in arylthio-dechlorination to give the corresponding 2-arylthio-nitropyridines. These reactions often follow second-order kinetics, consistent with an addition-elimination mechanism.

These nucleophilic displacement reactions provide access to a wide range of substituted pyridine derivatives with diverse functional groups, which can be further manipulated to create complex molecular architectures.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,6 Dimethyl 5 Nitropyridine

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals of a simple Lewis structure. This approach is particularly valuable for quantifying electron delocalization and intramolecular charge transfer (ICT) phenomena within a molecule like 2-Chloro-3,6-dimethyl-5-nitropyridine.

The core of NBO analysis in the context of charge transfer lies in the examination of interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis-type). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a more significant delocalization of electron density from the donor to the acceptor orbital, indicating a substantial ICT.

Hyperconjugation is a specific type of these interactions, involving the delocalization of electrons from a filled σ-bonding orbital to an adjacent empty or partially filled p- or π-orbital. In this compound, hyperconjugative interactions from the C-H bonds of the methyl groups to the π-antibonding orbitals of the pyridine (B92270) ring contribute to the stabilization of the system.

While specific NBO analysis data for this compound is not available in the cited literature, the following table presents typical E(2) values for key intramolecular interactions found in a similarly substituted nitropyridine derivative, illustrating the nature of electron delocalization and charge transfer.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π(C2-C3)5.8Lone Pair -> π-antibond
LP (2) O1 (Nitro)π(N5-O2)28.4Lone Pair -> π-antibond
π (C2-C3)π(C4-C5)21.5π-bond -> π-antibond
π (C4-C5)π(N1-C6)18.9π-bond -> π-antibond
σ (C3-H7)σ(C2-Cl)0.7σ-bond -> σ-antibond
σ (C6-H9)σ(N1-C5)1.2σ-bond -> σ-antibond
Note: This data is representative of interactions in substituted nitropyridine systems and is intended for illustrative purposes. NBO labels (e.g., N1, C2) are based on standard pyridine ring numbering.

Theoretical Modeling of Reaction Pathways, Transition States, and Energy Barriers

Theoretical modeling provides indispensable insights into the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. For this compound, a primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. Computational methods, particularly Density Functional Theory (DFT), are employed to model this process. researchgate.net

The SNAr mechanism typically proceeds through a two-step pathway involving the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net

Step 1: Nucleophilic Attack. A nucleophile attacks the electron-deficient carbon atom bonded to the leaving group (the C2 carbon bearing the chlorine atom). This leads to the formation of a tetrahedral, negatively charged intermediate (the Meisenheimer complex), where the aromaticity of the pyridine ring is temporarily broken. The structure and energy of the transition state (TS1) leading to this intermediate are calculated.

Step 2: Leaving Group Departure. The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step also proceeds through a transition state (TS2).

The electron-withdrawing nitro group at the 5-position and the inherent electron deficiency of the pyridine ring make the C2 carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the SNAr reaction. researchgate.net Theoretical calculations can precisely quantify the stabilizing effect of the nitro group on the transition state and the Meisenheimer intermediate. researchgate.net

While a specific reaction profile for this compound is not detailed in the provided search context, the table below shows representative calculated energy barriers for the SNAr reaction of a related dinitropyridine derivative with a nucleophile, piperidine (B6355638). These values illustrate the typical energy landscape for such a reaction.

Reaction StepSpeciesRelative Energy (kcal/mol)
-Reactants0.0
Step 1Transition State 1 (TS1)+15.2
-Meisenheimer Complex-8.5
Step 2Transition State 2 (TS2)+12.8
-Products-20.7
Note: This data is based on a computational study of the SNAr reaction of 2-alkoxy-3,5-dinitropyridine with piperidine and serves as a representative example. researchgate.net The energies are relative to the starting reactants.

Based on a comprehensive review of scientific literature and chemical databases, there is a significant lack of specific information available for the chemical compound This compound . The search results consistently yield data for structurally related but distinct compounds, primarily 2-chloro-5-nitropyridine (B43025) and other pyridine derivatives.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound". The available data does not support a detailed discussion of its specific applications as a precursor for highly functionalized pyridine derivatives, a scaffold for complex heterocyclic systems, its utility in solid-phase synthesis, or its potential in materials science and optoelectronics.

Providing an article based on the available information for other compounds would violate the explicit instructions to focus solely on "this compound" and would be scientifically inaccurate. Therefore, the requested article cannot be generated at this time.

Unlocking Potential: Future Research Horizons for this compound

The substituted pyridine core is a cornerstone in modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this class, this compound stands as a molecule of significant, yet largely untapped, potential. Its specific arrangement of activating (nitro) and versatile (chloro) functional groups, alongside sterically influencing methyl substituents, presents a unique platform for chemical innovation. However, a review of current scientific literature reveals that this particular compound remains underexplored. This article outlines critical future research directions and unexplored avenues that could unlock the synthetic and applied potential of this compound, focusing on the development of sustainable synthetic methods, deep mechanistic understanding, advanced chemical transformations, and the rational design of novel derivatives.

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Feasible Synthetic Routes

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2-Chloro-3,6-dimethyl-5-nitropyridine
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Reactant of Route 2
2-Chloro-3,6-dimethyl-5-nitropyridine

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